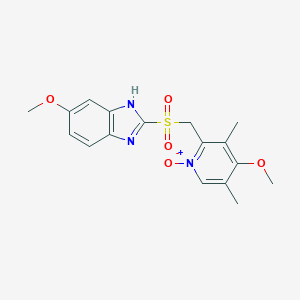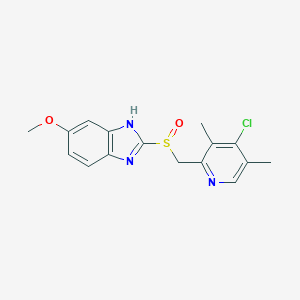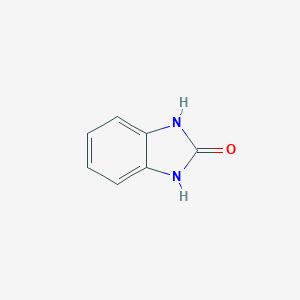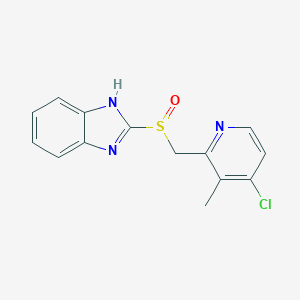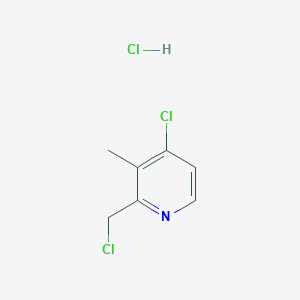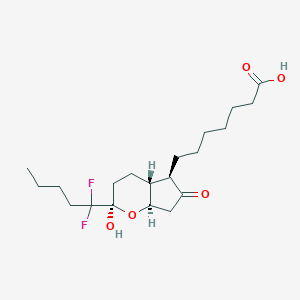
Lubiprostone
Vue d'ensemble
Description
Lubiprostone is a medication used to manage idiopathic chronic constipation . It is also used to treat constipation caused by opioids in adults with long-lasting pain that is not caused by cancer . Lubiprostone is a prostaglandin E1 derivative and a bicyclic fatty acid .
Synthesis Analysis
The synthesis of Lubiprostone involves the conversion of 15-keto prostaglandin VI, a doubly protected form of Lubiprostone, into Lubiprostone . This process can be accomplished through isopropyl ester hydrolysis followed by desilylation, or through desilylation followed by isopropyl ester hydrolysis .
Molecular Structure Analysis
Lubiprostone has a molecular formula of C20H32F2O5 . It crystallizes in space group P1 with a = 9.02025(2), b = 10.72121(2), c = 12.32817(4) Å, α = 78.5566(2), β = 69.6858(2), γ = 77.3292(2)°, V = 1081.069(3) Å3, and Z = 2 .
Chemical Reactions Analysis
Lubiprostone is rapidly and extensively metabolized by 15-position reduction, α-chain β-oxidation, and ω-chain ω-oxidation . These biotransformations are not mediated by the hepatic cytochrome P450 system but rather appear to be mediated by the ubiquitously expressed carbonyl reductase .
Physical And Chemical Properties Analysis
Lubiprostone has a molecular weight of 390.468 g/mol . It is a small molecule and is approved for use .
Applications De Recherche Scientifique
Treatment for Chronic Constipation
Lubiprostone is widely recognized for its efficacy in treating chronic constipation (CC). It has been compared with other drugs like linaclotide and elobixibat in a systematic literature review and meta-analysis. The primary outcome was efficacy regarding change in spontaneous bowel movements. Lubiprostone showed similar efficacy to the other drugs in the analysis .
Safety Profile
In addition to its efficacy, Lubiprostone has a distinct safety profile. It has been linked to the highest risk of nausea among the drugs compared in the study. This information is crucial for physicians to adopt an individualized approach for treating patients with CC .
Improvement of Intestinal Permeability
Lubiprostone has been identified as a potential therapeutic agent to improve intestinal permeability. It has been reported to have beneficial effects on Leaky Gut Syndrome (LGS) via stimulation of the intestinal secretion of mucin and trafficking tight junction proteins .
Prevention of Atherosclerosis Development
Research has shown that Lubiprostone can prevent the development of atherosclerosis in apolipoprotein E-deficient mice. It attenuates atherosclerosis by ameliorating LGS-induced inflammation through the restoration of the intestinal barrier .
Stimulation of Mucin Release
Lubiprostone stimulates the release of mucin, which may be protective in gastrointestinal conditions where loss of mucus is believed to contribute to pathogenesis .
Potential Therapeutic Applications
Given its ability to stimulate mucin release and improve intestinal permeability, there is greater potential for the therapeutic applications of Lubiprostone beyond chronic constipation .
Mécanisme D'action
Target of Action
Lubiprostone, a prostaglandin E1 derivative, primarily targets ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells . These channels play a crucial role in fluid secretion and maintaining the electrolyte balance in the gastrointestinal tract .
Mode of Action
Lubiprostone acts by specifically activating ClC-2 chloride channels in a protein kinase A action independent fashion . Activation of these channels promotes the secretion of a chloride-rich fluid that softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements .
Biochemical Pathways
Lubiprostone stimulates multiple biochemical pathways. It targets serotonergic, EP4/PKA, and EP1 signaling in surface/villus regions . It stimulates membrane trafficking of CFTR/NBCe1/NKCC1 in villus epithelia and PAT1/NBCe1/NKCC1 in colonic surface epithelia . It also suppresses NHE3/DRA trafficking and fluid absorption .
Pharmacokinetics
Lubiprostone is rapidly and extensively metabolized by 15-position reduction, α-chain β-oxidation, and ω-chain ω-oxidation . . This suggests that the compound’s bioavailability is influenced by its metabolic properties.
Result of Action
The activation of ClC-2 chloride channels by lubiprostone results in the secretion of a chloride-rich fluid. This fluid softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements . Lubiprostone also enhances mucus-mobilization and mucosal contractility .
Safety and Hazards
Lubiprostone may cause serious side effects such as severe or ongoing nausea or diarrhea, trouble breathing, or a light-headed feeling . It is advised to avoid inhalation, contact with eyes, skin, and clothing, and to avoid the formation of dust and aerosols . It should be used only in a well-ventilated area and kept away from sources of ignition .
Orientations Futures
Lubiprostone should be taken exactly as directed by a doctor . It is best to take this medicine with food and water to lessen the chances of having nausea . The patient may have tightness in their chest or feel short of breath within 1 hour after taking Lubiprostone . This side effect should go away within 3 hours, but it may occur again when the patient takes their next dose .
Propriétés
IUPAC Name |
7-[(2R,4aR,5R,7aR)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14-,15-,17-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFOBBZOWHGYQH-MXHNKVEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC([C@]1(CC[C@H]2[C@H](O1)CC(=O)[C@@H]2CCCCCCC(=O)O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32F2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861338 | |
| Record name | Amitiza | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
| Record name | Lubiprostone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01046 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Lubiprostone acts by specifically activating ClC-2 chloride channels, which is a normal constituent of the apical membrane of the human intestine, in a protein kinase A action independent fashion. Activation of ClC-2 chloride channels causes an efflux of chloride ions into the lumen, which in turn leads to an efflux of sodium ions through a paracellular pathway to maintain isoelectric neutrality. As a result, water follows sodium into the lumen in order to maintain isotonic equilibrium, thereby increasing intestinal fluid secretion. By increasing intestinal fluid secretion, lubiprostone increases motility in the intestine, thereby increasing the passage of stool and alleviating symptoms associated with chronic idiopathic constipation. Activation of ClC-2 chloride channels may also stimulate the recovery of muscosal barrier function by restoring tight junction protein complexes in the intestine. Patch clamp cell studies in human cell lines have indicated that the majority of the beneficial biological activity of lubiprostone and its metabolites is observed only on the apical (luminal) portion of the gastrointestinal epithelium. | |
| Record name | Lubiprostone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01046 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Lubiprostone | |
CAS RN |
333963-40-9, 136790-76-6 | |
| Record name | Amitiza | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333963-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lubiprostone [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333963409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lubiprostone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01046 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amitiza | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUBIPROSTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7662KG2R6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of lubiprostone?
A1: Lubiprostone is thought to primarily act by stimulating intestinal fluid secretion. While initially believed to activate chloride channel type-2 (ClC-2) [, , , , , ], recent research suggests its action may be mediated through the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels [, , , ].
Q2: How does lubiprostone's activation of chloride channels lead to increased intestinal fluid secretion?
A2: The activation of chloride channels, whether ClC-2 or CFTR, on the apical membrane of intestinal epithelial cells leads to an efflux of chloride ions into the intestinal lumen. This is followed by the passive movement of sodium ions and water into the lumen, increasing the fluidity of intestinal contents and promoting bowel movements [, , ].
Q3: Does lubiprostone affect gastrointestinal motility in addition to its secretory effects?
A3: Yes, research suggests lubiprostone can influence gastrointestinal motility. Studies have shown that it can accelerate small intestine and colonic transit [, , ], possibly through indirect prokinetic effects [] and modulation of pacemaker potentials in interstitial cells of Cajal via activation of ATP-sensitive K+ channels [].
Q4: What is the molecular formula and weight of lubiprostone?
A4: Unfortunately, the provided research abstracts do not disclose the molecular formula and weight of lubiprostone. For detailed structural information, please refer to the drug's official documentation or chemical databases.
Q5: Is there any spectroscopic data available for lubiprostone?
A5: The provided research abstracts do not contain information about the spectroscopic characteristics of lubiprostone.
Q6: What are the approved clinical indications for lubiprostone?
A7: Lubiprostone is approved for the treatment of chronic idiopathic constipation (CIC) in adults [, , , , ] and irritable bowel syndrome with constipation (IBS-C) in adult women [, , ].
Q7: Has lubiprostone shown efficacy in treating constipation in patients with cystic fibrosis?
A9: While research on this specific population is limited, a case series reported positive outcomes with lubiprostone in three adults with cystic fibrosis who experienced constipation and intestinal obstruction [].
Q8: Are there any preclinical studies suggesting potential applications of lubiprostone beyond constipation?
A10: Yes, preclinical studies have indicated that lubiprostone might be useful in promoting mucosal repair in ischemia-injured intestine [, ]. Additionally, it has demonstrated an ability to suppress the growth of colon cancer cells in vitro and in vivo [].
Q9: What is the bioavailability of lubiprostone?
A11: Lubiprostone has low systemic bioavailability due to extensive first-pass metabolism [, ]. It acts locally within the intestinal tract [].
Q10: How is lubiprostone metabolized and excreted?
A12: Lubiprostone is rapidly metabolized, primarily in the gut lumen []. While the exact metabolic pathways are not detailed in the provided abstracts, a majority of the drug and its metabolites are excreted in the urine within 48 hours [].
Q11: What are the most common adverse effects associated with lubiprostone?
A13: The most frequently reported adverse effects in clinical trials include nausea, diarrhea, abdominal pain, headache, and dyspnea [].
Q12: Does lubiprostone have any significant effects on electrolyte balance?
A14: Studies indicate that lubiprostone does not cause clinically meaningful electrolyte imbalances or affect markers of renal function, even with long-term use [].
Q13: Are there any safety concerns regarding the use of lubiprostone in specific patient populations, such as children or pregnant women?
A13: The safety and efficacy of lubiprostone have not been established in children, pregnant women, or breastfeeding mothers. More research is needed to assess its use in these populations.
Q14: What is the typical route of administration for lubiprostone?
A16: Lubiprostone is commercially available as an oral capsule [].
Q15: Are there any alternative formulations or delivery methods being explored for lubiprostone?
A17: While not extensively detailed in the provided abstracts, one study explored the feasibility of administering lubiprostone as a suspension through nasoenteric feeding tubes for patients unable to swallow capsules [].
Q16: Are there any ongoing efforts to develop sustained-release formulations of lubiprostone?
A16: The provided research abstracts do not mention any studies exploring sustained-release formulations of lubiprostone.
Q17: What are the main areas of ongoing research and development related to lubiprostone?
A17: Current research on lubiprostone focuses on:
- Further elucidating its mechanism of action, particularly its interaction with different chloride channels [, ].
- Exploring its potential therapeutic benefits in conditions beyond constipation, such as inflammatory bowel disease and cancer [, ].
- Investigating alternative formulations and delivery methods to improve patient compliance and potentially reduce side effects [].
- Identifying biomarkers to predict treatment response and personalize therapy [].
Q18: Are there any known drug interactions with lubiprostone?
A20: While not extensively covered in the provided research, potential drug interactions, particularly with medications affecting gastrointestinal motility or absorption, should be considered [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(((6-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4-ol](/img/structure/B194787.png)
![5-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B194789.png)
